Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate
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Overview
Description
Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate is an organic compound with a complex structure that includes a benzyloxycarbonyl group and a nonanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate typically involves the reaction of nonanedioic acid derivatives with benzyloxycarbonyl-protected amines. One common method includes the esterification of nonanedioic acid with methanol in the presence of a strong acid catalyst to form dimethyl nonanedioate. This intermediate is then reacted with benzyloxycarbonyl-protected amines under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The ester groups can undergo hydrolysis to release active compounds, which can then interact with biological targets through various pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-{[(benzyloxy)carbonyl]amino}malonate: Similar structure but with a malonate backbone.
Dimethyl 2-{[(benzyloxy)carbonyl]amino}hexanedioate: Similar structure but with a hexanedioate backbone.
Uniqueness
Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate is unique due to its nonanedioate backbone, which provides distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for targeted applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
CAS No. |
62333-45-3 |
---|---|
Molecular Formula |
C19H27NO6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
dimethyl 2-(phenylmethoxycarbonylamino)nonanedioate |
InChI |
InChI=1S/C19H27NO6/c1-24-17(21)13-9-4-3-8-12-16(18(22)25-2)20-19(23)26-14-15-10-6-5-7-11-15/h5-7,10-11,16H,3-4,8-9,12-14H2,1-2H3,(H,20,23) |
InChI Key |
QBYWOURCQSHGAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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